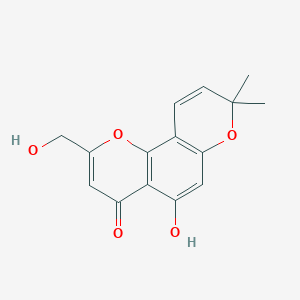
Methyl 2-(2-formylphenyl)benzoate
Vue d'ensemble
Description
Methyl 2-(2-formylphenyl)benzoate, also known as this compound or MFPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Bioactive Precursor in Organic Synthesis : Methyl 2-formyl benzoate is a key precursor in the synthesis of various compounds with a range of pharmacological activities. These activities include antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. Its role as an active scaffold makes it an essential structure in the development of new bioactive molecules, especially in the pharmaceutical industry (Farooq & Ngaini, 2019).
Chymotrypsin Inhibitory Activity : A variant of methyl 2-formyl benzoate, methyl 2-[propanamide-2'-methoxycarbonyl] benzoate, exhibits chymotrypsin inhibitory activity. This compound, derived from Jolyna laminarioides, also shows activity against Escherichia coli and Shigella boydii (Atta-ur-rahman et al., 1997).
Antimicrobial Properties : The derivative methyl (2E)-2-{[N-(2-formylphenyl)-4-methyl benzene sulfonamido] methyl}-3-(naphthalen-1-yl) prop-2-enoate has demonstrated antimicrobial activity against several microorganisms. This finding is crucial for developing new antimicrobial agents (Vetrivelan, 2019).
Liquid Crystal Applications : Methyl 2-(2-formylphenyl)benzoate-related compounds have been used in the development of liquid crystal phases. These liquid crystals are promising for various device applications, including display technologies (Veerabhadraswamy et al., 2015).
Photophysical Properties : Compounds related to this compound have been synthesized for their unique luminescence properties. These properties are influenced by the substitution of different groups, making them useful in luminescence studies (Kim et al., 2021).
Mold Growth Indicator in Indoor Environments : Methyl benzoate, a related compound, has been used as a biomarker for mold growth in indoor environments, such as schools and universities. Monitoring its concentrations can indicate the presence of mold and potentially other organic compound emissions (Parkinson et al., 2009).
Mécanisme D'action
Target of Action
Methyl 2-(2-formylphenyl)benzoate is a bioactive precursor in organic synthesis of compounds . It is known for its variety of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties . As an active scaffold, it is considered a significant structure and an excellent precursor for the search of new bioactive molecules . It is widely reported as a starting material for the synthesis of various derivatives that are capable of interacting with several different receptors for the discovery of new potential drug candidates .
Mode of Action
The compound is mainly composed of ester and formyl functions at vicinal . Both are important functional groups which are reactive and suitable towards the formation of new compounds Its wide range of pharmacological activities suggests that it interacts with multiple targets in the body, leading to various therapeutic effects .
Pharmacokinetics
As a bioactive precursor in organic synthesis, it is likely that these properties have been optimized to ensure its bioavailability and efficacy .
Result of Action
Its wide range of pharmacological activities suggests that it has multiple effects at the molecular and cellular level .
Safety and Hazards
“Methyl 2-(2-formylphenyl)benzoate” is combustible and harmful if swallowed . It is advised to avoid contact with the substance, not to breathe vapors or aerosols, and to ensure adequate ventilation . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .
Orientations Futures
“Methyl 2-(2-formylphenyl)benzoate” is a versatile precursor for organic synthesis, with potential pharmaceutical applications due to its antifungal, antihypertensive, anticancer, and antiulcer properties . It is commonly utilized in the synthesis of pharmaceuticals and organic compounds, making it an essential material for advancements in scientific studies.
Analyse Biochimique
Biochemical Properties
Methyl 2-(2-formylphenyl)benzoate plays a crucial role in biochemical reactions due to its reactive ester and formyl functional groups. These groups enable the compound to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to interact with receptors involved in antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral activities . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces, which facilitate the compound’s bioactivity.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its anticancer properties are attributed to its ability to induce apoptosis in cancer cells, thereby inhibiting cell proliferation . Additionally, the compound’s antihypertensive effects are linked to its interaction with enzymes involved in blood pressure regulation, leading to vasodilation and reduced blood pressure.
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, its antifungal activity is mediated by the inhibition of fungal enzymes, disrupting their metabolic pathways and leading to cell death . Similarly, its anticancer effects are achieved through the activation of pro-apoptotic genes and the inhibition of anti-apoptotic genes, resulting in programmed cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its bioactivity may decrease over time due to gradual degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained pharmacological effects, although the extent of these effects may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects such as antihypertensive and anticancer activities without significant adverse effects . At higher doses, toxic effects may be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, indicating the dosage range within which the compound is effective and safe for use.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation through processes such as ester hydrolysis and oxidation, leading to the formation of metabolites that may retain or alter its bioactivity . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its overall impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interactions with transport proteins ensure its efficient distribution to target sites . The localization and accumulation of the compound in specific tissues are influenced by factors such as tissue perfusion and binding affinity to cellular components.
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which are crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the mitochondria may enhance its pro-apoptotic effects in cancer cells, while its presence in the endoplasmic reticulum may facilitate its role in protein synthesis and folding.
Propriétés
IUPAC Name |
methyl 2-(2-formylphenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-18-15(17)14-9-5-4-8-13(14)12-7-3-2-6-11(12)10-16/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAKSWUMKFLWCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40317301 | |
| Record name | methyl 2-(2-formylphenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40317301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16231-67-7 | |
| Record name | 16231-67-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314067 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 2-(2-formylphenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40317301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


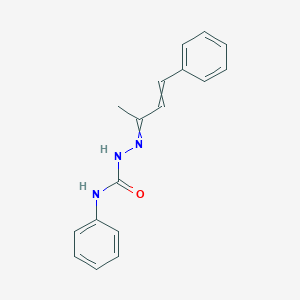

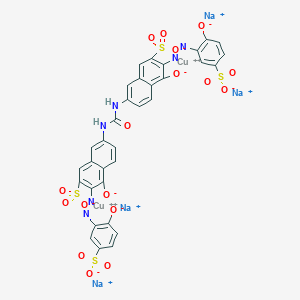


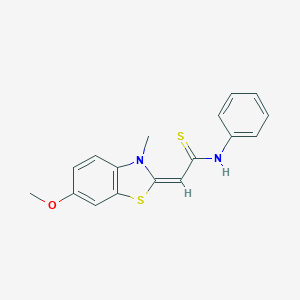
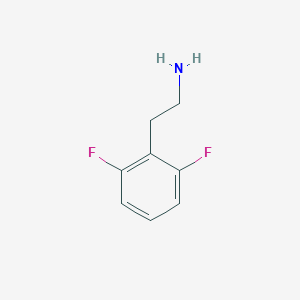

![N-cyano-N-[3-(trifluoromethyl)phenyl]formamide](/img/structure/B100576.png)
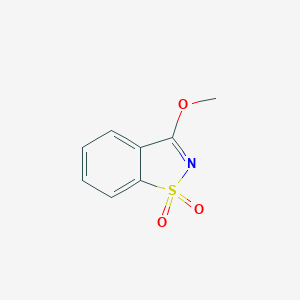
![[6-(Dimethylamino)acridin-3-yl]-dimethylazanium](/img/structure/B100579.png)


